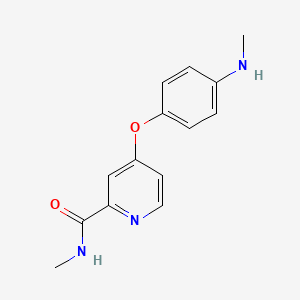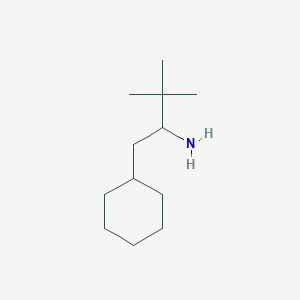
N-メチル-4-(4-(メチルアミノ)フェノキシ)ピコリンアミド
概要
説明
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
Target of Action
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its derivatives have been synthesized and evaluated for their cytotoxic activity against various cell lines . The primary targets of this compound are cancer cells, specifically A549, H460, and HT29 cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It binds to the ATP pocket of Aurora-B kinase , a protein that plays a crucial role in cell division and growth. By binding to this site, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide prevents the kinase from functioning properly, thereby inhibiting cell division and growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of aurora-b kinase, which plays a key role in the mitotic spindle assembly checkpoint . This checkpoint ensures that chromosomes are properly aligned before cell division proceeds. By inhibiting Aurora-B kinase, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide disrupts this checkpoint, leading to errors in chromosome segregation and ultimately cell death .
Pharmacokinetics
The compound’s cytotoxic activity suggests that it is able to reach its target cells and exert its effects
Result of Action
The primary result of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide’s action is the inhibition of cell proliferation . In vitro studies have shown that the compound has marked antiproliferative activity against A549, H460, and HT29 cell lines . This suggests that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide could potentially be used as a therapeutic agent for treating various types of cancer.
生化学分析
Biochemical Properties
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cell proliferation. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the inhibition of kinase activity, thereby affecting cell signaling pathways that regulate cell growth and survival . Additionally, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling processes .
Cellular Effects
The effects of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide on various cell types and cellular processes are profound. It has been demonstrated to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide exerts its effects through several mechanisms. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts signaling cascades that are essential for cell proliferation and survival. Additionally, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can activate or inhibit transcription factors, leading to changes in gene expression that promote apoptosis and inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can lead to sustained inhibition of cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The effects of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide on metabolic flux and metabolite levels are still being investigated, but preliminary studies suggest that it can influence the levels of key metabolites involved in cellular energy production and detoxification .
Transport and Distribution
The transport and distribution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with kinases and other signaling proteins . Additionally, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for its ability to modulate cellular processes and exert its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide typically involves the reaction of 4-aminophenol with N-methyl-4-chloropicolinamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours . The general reaction scheme is as follows:
- Dissolve 4-aminophenol in DMF.
- Add potassium tert-butoxide to the solution.
- Introduce N-methyl-4-chloropicolinamide and potassium carbonate.
- Heat the reaction mixture to 80°C and maintain for 6 hours.
- Cool the mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Formation of N-Methyl-4-(4-(methylamino)phenoxy)picolinic acid.
Reduction: Formation of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide alcohol derivatives.
Substitution: Formation of various substituted picolinamide derivatives depending on the nucleophile used.
類似化合物との比較
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can be compared with other similar compounds such as:
Sorafenib: A well-known anticancer drug with a diarylurea skeleton.
Benzimidazole-based derivatives: Compounds with similar anticancer activity but different structural motifs.
Benzoxazole-based derivatives: Another class of compounds with potent anticancer properties.
The uniqueness of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide lies in its specific structural features that confer distinct biological activities and potential therapeutic benefits.
特性
IUPAC Name |
N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-15-10-3-5-11(6-4-10)19-12-7-8-17-13(9-12)14(18)16-2/h3-9,15H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYCXLGTZGOZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716816 | |
| Record name | N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943314-89-4 | |
| Record name | N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)


![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)


![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)
![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

amine](/img/structure/B1455417.png)


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
